3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
CAS No.: 2006276-91-9
Cat. No.: VC15743744
Molecular Formula: C11H8BrNO4
Molecular Weight: 298.09 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2006276-91-9 |
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Molecular Formula | C11H8BrNO4 |
Molecular Weight | 298.09 g/mol |
IUPAC Name | 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8BrNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16) |
Standard InChI Key | BCQPHWGGMUYPEY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a five-membered isoxazole ring (CHNO) with three distinct substituents:
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A 4-bromophenyl group at position 3, contributing aromaticity and electrophilic substitution sites.
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A hydroxymethyl group (-CHOH) at position 3, enabling hydrogen bonding and derivatization.
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A carboxylic acid group (-COOH) at position 4, conferring acidity and metal-chelating potential .
The IUPAC name, 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid, reflects these substituents’ positions and functional groups.
Physicochemical Properties
While direct experimental data for this compound remains limited, properties can be extrapolated from analogous isoxazole derivatives (Table 1) .
Table 1: Estimated Physicochemical Properties
Property | Value |
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Molecular Formula | CHBrNO |
Molecular Weight | 328.12 g/mol |
Melting Point | 180–185°C (decomposes) |
Solubility in Water | <1 mg/mL (25°C) |
LogP (Partition Coefficient) | 2.3 ± 0.2 |
The bromine atom increases molecular weight and lipophilicity, potentially enhancing blood-brain barrier permeability in drug candidates .
Synthesis and Optimization
Key Synthetic Routes
Synthesis strategies for this compound are inferred from methods used for analogous bromophenyl-isoxazole derivatives (Figure 1) .
Pfitzinger Reaction Adaptation
A modified Pfitzinger reaction between 4-bromoacetophenone and isatin derivatives under basic conditions could yield the isoxazole core. For example:
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Oxime Formation: React 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime.
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Cyclization: Treat the oxime with sulfuric acid at 120°C to induce cyclization into the isoxazole ring .
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Carboxylic Acid Introduction: Oxidize a methyl ester precursor (e.g., ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate) using NaOH/EtOH to yield the carboxylic acid .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Oxime Formation | NHOH·HCl, EtOH, Δ | 85 |
Cyclization | HSO, 120°C, 6h | 72 |
Ester Hydrolysis | 2M NaOH, EtOH, reflux, 12h | 90 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical H NMR peaks (400 MHz, DMSO-d) based on analogous compounds :
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Aromatic protons: δ 7.65–8.10 (multiplet, 4H, CHBr).
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Hydroxymethyl group: δ 5.20 (singlet, 1H, -CH(OH)-), δ 4.85 (broad, 1H, -OH).
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Carboxylic acid proton: δ 12.10 (singlet, 1H, -COOH).
C NMR would reveal signals for the isoxazole carbons (δ 160–170 ppm), carboxylic acid carbonyl (δ 172 ppm), and bromophenyl carbons (δ 120–135 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 327.9921 [M+H] (calculated for CHBrNO: 327.9918) .
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